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Cat. No.: B15586185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-986308 is a selective and orally active inhibitor of the renal outer medullary potassium

(ROMK) channel, being investigated for its potential as a novel diuretic in conditions such as

heart failure.[1][2] As a small molecule inhibitor, its efficacy is dependent on achieving adequate

systemic exposure following oral administration.[3][4] Preclinical and clinical studies have

utilized oral solutions of BMS-986308, suggesting that the compound likely possesses low

aqueous solubility, a common challenge for many new chemical entities.[3][4]

These application notes provide a detailed framework for researchers to formulate BMS-
986308 for oral administration in a preclinical research setting. The focus is on developing a

formulation that enhances solubility and improves bioavailability, thereby ensuring reliable and

reproducible results in in vivo studies. The primary strategy detailed here is the preparation of

an Amorphous Solid Dispersion (ASD), a widely adopted and effective technique for improving

the dissolution rate and oral absorption of poorly soluble compounds.

Mechanism of Action: ROMK Inhibition
BMS-986308 exerts its pharmacological effect by inhibiting the ROMK channel (also known as

Kir1.1 or KCNJ1).[5] This channel is crucial for potassium recycling in the thick ascending limb

of Henle and for potassium secretion in the collecting duct of the kidneys.[2] By blocking this

channel, BMS-986308 disrupts sodium and potassium homeostasis, leading to increased
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urinary sodium excretion (natriuresis) and water excretion (diuresis), while sparing potassium.

[2] This mechanism of action makes it a promising candidate for treating fluid overload in heart

failure patients.
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Caption: Simplified signaling pathway of BMS-986308 action on the ROMK channel.
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While specific public data on BMS-986308's physicochemical properties are limited, its

development history suggests it is a Biopharmaceutics Classification System (BCS) Class II or

IV compound (low solubility, variable permeability). The use of complex solvent systems in

preclinical studies (e.g., 10% DMAC, 40% PEG400, 50% of 30% HPβCD) is a strong indicator

of poor aqueous solubility.

Rationale for Amorphous Solid Dispersion (ASD):

Enhanced Apparent Solubility: ASDs convert the drug from a stable, low-energy crystalline

form to a high-energy amorphous state. This amorphous form lacks a crystal lattice, reducing

the energy required for dissolution and leading to higher apparent solubility and

supersaturation in gastrointestinal fluids.

Improved Dissolution Rate: By dispersing the drug at a molecular level within a hydrophilic

polymer matrix, the particle size is effectively reduced to the molecular level, maximizing the

surface area available for dissolution.

Stability: The polymer carrier stabilizes the amorphous drug, preventing recrystallization

during storage and upon administration.

Table 1: Physicochemical Properties of BMS-986308 (Illustrative)
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Property Value (Estimated)
Implication for
Formulation

Molecular Weight 443.51 g/mol [2]
Standard for a small
molecule.

Aqueous Solubility < 0.01 mg/mL

Requires solubility

enhancement for oral

absorption.

LogP > 3

High lipophilicity, suggests

dissolution-rate limited

absorption.

Melting Point High (>150 °C)

Suitable for thermal methods

like Hot-Melt Extrusion if

stable.

| pKa | (Not Available) | Would influence pH-dependent solubility. |

Experimental Protocols
The following protocols detail the steps for preparing and characterizing a BMS-986308
amorphous solid dispersion for research use.

Protocol 1: Preparation of BMS-986308 ASD by Solvent
Evaporation
This protocol is suitable for small-scale laboratory preparation.

Materials:

BMS-986308 powder

Polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA, e.g., Kollidon® VA 64)

Dichloromethane (DCM) or a suitable alternative solvent

Methanol (MeOH)
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Rotary evaporator

Vacuum oven

Methodology:

Selection of Drug-Polymer Ratio: Prepare several small-scale batches with varying drug-to-

polymer ratios (e.g., 1:1, 1:2, 1:3 by weight) to determine the optimal loading that ensures a

stable amorphous system.

Dissolution:

Weigh 100 mg of BMS-986308 and 200 mg of PVPVA (for a 1:2 ratio) and place them in a

50 mL round-bottom flask.

Add a solvent mixture of DCM:MeOH (e.g., 9:1 v/v) in sufficient quantity to completely

dissolve both the drug and the polymer. Start with 10 mL and add more if needed.

Gently swirl or sonicate the flask until a clear solution is obtained.

Solvent Evaporation:

Attach the flask to a rotary evaporator.

Set the water bath temperature to 40 °C.

Gradually reduce the pressure to evaporate the solvent. Rotate the flask at a moderate

speed to ensure a thin, even film forms on the flask wall.

Drying:

Once the film appears dry, carefully scrape the solid material from the flask walls.

Transfer the solid to a glass dish and place it in a vacuum oven.

Dry the material at 40 °C under high vacuum for at least 24 hours to remove any residual

solvent.
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Processing and Storage:

Grind the dried ASD material into a fine powder using a mortar and pestle.

Store the resulting powder in a tightly sealed container with desiccant at room

temperature, protected from light and moisture.
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Caption: Experimental workflow for ASD preparation and characterization.
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Protocol 2: Characterization of BMS-986308 ASD
1. Drug Loading and Uniformity (HPLC):

Standard Preparation: Prepare a stock solution of BMS-986308 in a suitable solvent (e.g.,

acetonitrile) and create a calibration curve (e.g., 1-100 µg/mL).

Sample Preparation: Accurately weigh ~10 mg of the ASD powder, dissolve it in the solvent,

and dilute to a known volume within the calibration range.

Analysis: Analyze the sample by reverse-phase HPLC with UV detection. Calculate the drug

content based on the calibration curve.

Acceptance Criteria: Drug loading should be within 95-105% of the theoretical value.

2. Confirmation of Amorphous State (PXRD & DSC):

Powder X-Ray Diffraction (PXRD):

Analyze a small amount of the ASD powder using a PXRD instrument.

Scan over a 2θ range of 5° to 40°.

Expected Result: The absence of sharp Bragg peaks, and the presence of a broad "halo,"

confirms the amorphous nature. Crystalline BMS-986308 will show distinct peaks.

Differential Scanning Calorimetry (DSC):

Accurately weigh 5-10 mg of ASD powder into an aluminum pan and seal it.

Heat the sample at a constant rate (e.g., 10 °C/min) from 25 °C to 200 °C.

Expected Result: A single glass transition (Tg) event should be observed, indicating a

homogenous amorphous dispersion. The absence of a melting endotherm for BMS-
986308 confirms it is not in a crystalline state.

3. In Vitro Dissolution Testing:

Apparatus: USP Apparatus II (Paddle).
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Media: 900 mL of simulated gastric fluid (SGF, pH 1.2) for 30 minutes, followed by a switch

to fasted state simulated intestinal fluid (FaSSIF, pH 6.5).

Parameters: Paddle speed at 75 RPM; Temperature at 37 ± 0.5 °C.

Procedure:

Add an amount of ASD powder equivalent to a specific dose of BMS-986308 into the

dissolution vessel.

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60,

90, 120 min).

Immediately filter the samples through a 0.22 µm syringe filter.

Analyze the filtrate for BMS-986308 concentration using HPLC.

Comparison: Test the pure, crystalline BMS-986308 as a control.

Table 2: Example Characterization Data for BMS-986308 ASD (1:2 Ratio)

Test Parameter
Specification / Expected
Result

Appearance Visual
White to off-white fine
powder.

Drug Loading HPLC 33.3 ± 1.7 % w/w

PXRD 2θ Scan
Halo pattern, no crystalline

peaks.

DSC Thermal Analysis
Single Tg at ~125 °C. No

melting peak.

Dissolution
% Released in FaSSIF at 30

min

> 80% (for ASD) vs. < 10% (for

pure drug)

| Stability | 40°C/75% RH, 1 month | Remains amorphous by PXRD. |
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Formulation Components and Logic
The success of an ASD relies on the appropriate selection of its components, primarily the

polymer.

API Attributes Polymer Functions

Amorphous Solid Dispersion (ASD)

BMS-986308 (API)
(Poorly Soluble, Crystalline)

Disperses

Polymer Carrier
(e.g., PVPVA)

Stabilizes

High Energy
Amorphous State Molecularly Dispersed Inhibits Crystallization Maintains Supersaturation Enhances Wetting

Manufacturing Process
(e.g., Solvent Evaporation)

Creates
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Caption: Logical relationship of components in an ASD formulation.

Table 3: Rationale for Component Selection
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Component Example
Role in
Formulation

Rationale for
Selection

API BMS-986308
Active
Pharmaceutical
Ingredient

The therapeutic
agent requiring
enhanced oral
bioavailability.

Polymer Carrier
PVPVA (Kollidon® VA

64)

Amorphous Stabilizer,

Dissolution Enhancer

High glass transition

temperature (Tg) to

provide physical

stability. Amphiphilic

nature improves

wetting. Forms a solid

solution with a wide

range of drugs.

| Solvent System | Dichloromethane & Methanol | Processing Aid | High volatility allows for

efficient removal at low temperatures, minimizing thermal stress on the API. Ability to dissolve

both the non-polar API and the more polar polymer. |

Conclusion
For preclinical oral administration of the poorly soluble ROMK inhibitor BMS-986308,

formulation as an amorphous solid dispersion is a robust and effective strategy. By converting

the drug to its high-energy amorphous form and dispersing it within a stabilizing polymer like

PVPVA, researchers can significantly enhance its apparent solubility and dissolution rate. This

approach is crucial for achieving the necessary systemic exposure to conduct reliable in vivo

efficacy and pharmacokinetic studies. The protocols provided herein offer a comprehensive

guide for the preparation, characterization, and rationale behind developing a research-grade

oral formulation for BMS-986308.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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